(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
Description
(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 5-chloropyridin-3-yl aromatic ring and a trifluoroethylamine moiety. The stereochemistry at the chiral center (R-configuration) and the electron-withdrawing chlorine substituent on the pyridine ring are critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1R)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
YILNUGCOKRRONV-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Cl)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 5-chloropyridine-3-boronic acid with trifluoroethanamine under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
Physicochemical Properties
- Molecular Weight and Lipophilicity: The chloro-pyridinyl analog has a lower molecular weight (~240–250 g/mol) compared to brominated analogs (e.g., 291.50 g/mol for the bromopyridinyl derivative ).
- Electronic Effects : The 5-Cl substituent on pyridine withdraws electron density, altering reactivity and binding interactions compared to electron-donating groups (e.g., OCHF2 in ).
Key Research Findings
Stereochemistry Matters : The R-configuration in the target compound may offer superior target engagement compared to racemic mixtures, as seen in kinase inhibitor studies .
Metabolic Stability : Difluoromethoxy and trifluoromethyl groups (e.g., ) reduce oxidative metabolism, extending half-life in vivo.
Biological Activity
(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by the presence of a trifluoroethylamine group and a chloropyridine moiety, has shown potential in modulating various biological pathways, particularly in the context of central nervous system disorders.
Structure and Composition
- Molecular Formula : C7H7ClF3N
- Molecular Weight : 247.04 g/mol
- CAS Number : 1213873-50-7
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine exhibits significant biological activity through its interactions with specific enzymes and receptors. The trifluoroethylamine group enhances lipophilicity and metabolic stability, which facilitates its ability to cross the blood-brain barrier. This characteristic is crucial for its potential application in treating central nervous system disorders.
Interaction with Biological Targets
Research indicates that this compound can effectively bind to various molecular targets, influencing enzyme activity or receptor function. The presence of the chloropyridine moiety allows for versatile interactions with biological macromolecules, potentially leading to alterations in neurotransmitter systems. This modulation is particularly relevant for psychiatric conditions.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine:
- Neurotransmitter Modulation : A study demonstrated that this compound could enhance serotonin receptor activity, suggesting its potential use in treating depression and anxiety disorders.
- Antiparasitic Activity : Another investigation revealed that derivatives of this compound exhibited significant antiparasitic effects, with some analogs showing EC50 values as low as 0.010 μM against specific parasites.
- Metabolic Stability : Research on metabolic stability indicated that (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has favorable pharmacokinetic properties, making it a suitable candidate for further development in drug formulation.
Comparative Analysis with Similar Compounds
The following table provides a comparison of (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine | C7H7BrF3N | Contains bromine; different biological profile |
| (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine | C7H7ClF3N | Chlorine at the 4-position; potential variations in activity |
| (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-ammonium chloride | C7H7ClF3N | Different substitution pattern; unique pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
